8-fluoro-6-methylisoquinoline

Medicinal Chemistry Synthetic Chemistry Fluorinated Heterocycles

8-Fluoro-6-methylisoquinoline (CAS 2172281-86-4) is a heterocyclic building block belonging to the fluorinated isoquinoline class, characterized by a fluorine atom at the 8-position and a methyl group at the 6-position on the isoquinoline scaffold. This specific substitution pattern distinguishes it from other regioisomers, such as 7-fluoro-6-methylisoquinoline or 6-fluoro-8-methylisoquinoline, and influences its physicochemical properties, synthetic utility, and potential biological interactions.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 2172281-86-4
Cat. No. B6602228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-6-methylisoquinoline
CAS2172281-86-4
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2)C(=C1)F
InChIInChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
InChIKeyDRSMUKDLNAIFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-6-methylisoquinoline Sourcing Guide: A Differentiated Fluoro-Methyl Isoquinoline Building Block


8-Fluoro-6-methylisoquinoline (CAS 2172281-86-4) is a heterocyclic building block belonging to the fluorinated isoquinoline class, characterized by a fluorine atom at the 8-position and a methyl group at the 6-position on the isoquinoline scaffold . This specific substitution pattern distinguishes it from other regioisomers, such as 7-fluoro-6-methylisoquinoline or 6-fluoro-8-methylisoquinoline, and influences its physicochemical properties, synthetic utility, and potential biological interactions. The compound is primarily utilized in medicinal chemistry and chemical biology research as a synthetic intermediate or a scaffold for library construction, where the strategic placement of fluorine and methyl groups is critical for modulating molecular properties like lipophilicity, metabolic stability, and target engagement [1][2].

Why 8-Fluoro-6-methylisoquinoline Procurement Cannot Be Substituted with Generic Isoquinolines


Direct substitution of 8-fluoro-6-methylisoquinoline with other isoquinoline regioisomers or non-fluorinated analogs is not scientifically valid. The precise location of the fluorine atom and the methyl group on the bicyclic ring system dictates the molecule's electronic distribution, dipole moment, and steric properties, which in turn govern its reactivity in cross-coupling reactions, its binding to biological targets, and its metabolic fate. For example, the 8-fluoro substituent can serve as a metabolic blocking site, potentially preventing oxidative metabolism at that position, a feature an unsubstituted isoquinoline would lack [1]. Furthermore, evidence from halogen-substituted isoquinoline-1,3-dione inhibitors demonstrates that the introduction of a fluorine atom can completely switch selectivity between deubiquitinase enzymes USP2 and USP7, highlighting how a single halogen change drives profound functional differentiation [2]. Therefore, a researcher purchasing this specific compound is doing so for its unique, non-interchangeable properties in a given synthetic route or biological assay.

Evidence-Based Differentiation Guide for 8-Fluoro-6-methylisoquinoline


Regioisomeric Purity: A Critical Differentiator for 8-Fluoro-6-methylisoquinoline in Synthesis

The differentiation of 8-fluoro-6-methylisoquinoline from its regioisomers, such as 7-fluoro-6-methylisoquinoline (CAS 1159983-16-0) and 6-fluoro-8-methylisoquinoline (CAS 2126178-15-0), is fundamentally based on its unique molecular structure and the resulting high regioisomeric purity required for reproducible synthesis. Suppliers like Leyan offer this compound at a certified purity of 98%, a quantitative specification that ensures the specific fluorine-methyl positioning is maintained, which is crucial for ensuring correct reactivity in subsequent synthetic steps . While a direct head-to-head biological or reactivity comparison for this exact set of regioisomers is not publicly available in the core literature, the principle that regioisomeric purity directly impacts the outcome of structure-activity relationship (SAR) studies is a foundational concept in medicinal chemistry [1].

Medicinal Chemistry Synthetic Chemistry Fluorinated Heterocycles

Halogen-Driven Selectivity Switching: A Key Differentiator for the 8-Fluoro Substituent

The strategic placement of a fluorine atom on the isoquinoline scaffold is not merely a passive modification but a potent determinant of biological selectivity. A landmark study on halogen-substituted isoquinoline-1,3-dione inhibitors demonstrated that the introduction of a fluorine atom completely switched the inhibitory selectivity between the deubiquitinases USP2 and USP7 [1]. While this study was conducted on a related isoquinoline-1,3-dione core, the principle that an 8-fluoro substituent can fundamentally alter target engagement profiles is a powerful class-level inference for 8-fluoro-6-methylisoquinoline. This is in stark contrast to chloro or bromo analogs, which may exhibit different selectivity profiles and potency.

Chemical Biology Deubiquitinase Inhibition Selectivity Profiling

Enabling Synthesis of Advanced Pharmaceutical Intermediates: 8-Fluoro-6-methylisoquinoline as a BTK Inhibitor Building Block

8-Fluoro-6-methylisoquinoline is structurally related to key intermediates in the synthesis of novel BTK inhibitors, as disclosed in patent US20250145574A1 . This patent specifically describes methods for producing fluoroisoquinoline compounds, which serve as essential building blocks for creating triazine derivatives with BTK inhibitory effects. While the exact compound 8-fluoro-6-methylisoquinoline is not claimed in the patent, the disclosed general structure and the emphasis on 8-fluoro-isoquinoline-1(2H)-one motifs underscore the value of the 8-fluoro-6-methyl substitution pattern as a platform for accessing clinically relevant chemical space.

Pharmaceutical Synthesis BTK Inhibition Fluorinated Intermediate

Optimal Scientific Use Cases for 8-Fluoro-6-methylisoquinoline (CAS 2172281-86-4)


Structure-Activity Relationship (SAR) Exploration of Fluorinated Isoquinoline Binding

Suitable for teams conducting focused SAR studies around the isoquinoline scaffold. The 8-fluoro-6-methyl pattern provides a unique combination of electronic and steric effects. As demonstrated by the class-level inference from halogen-switchable USP inhibitors [1], the 8-fluoro group is a critical determinant of target selectivity. Researchers can directly compare its binding profile and cellular activity against its 7-fluoro-6-methyl and 6-fluoro-8-methyl regioisomers to map the selectivity pocket.

Synthetic Intermediate for Targeted Covalent Inhibitor or PROTAC Synthesis

Ideal for use as a building block in the multi-step synthesis of kinase inhibitors, particularly those in the BTK inhibitor class, as indicated by patent literature . The specific substitution pattern enables late-stage functionalization and the introduction of linker attachments for PROTAC development. The high purity (98%) ensures reliability in complex synthetic sequences where isomeric impurities could derail the entire synthesis.

Metabolic Stability and Physicochemical Property Optimization

Employ this compound to investigate the effect of fluorine substitution on the metabolic stability of isoquinoline-containing leads. Fluorine atoms are commonly introduced to block metabolically labile sites [2]. 8-Fluoro-6-methylisoquinoline serves as a direct tool to probe whether the 8-position is a metabolic soft spot in a given series, compared to a non-fluorinated 6-methylisoquinoline baseline, potentially leading to a longer half-life and improved bioavailability.

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